Tetrahydroionol (CAS 4361-23-3): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Advanced Applications
Tetrahydroionol (CAS 4361-23-3): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Advanced Applications
Executive Summary
Tetrahydroionol (CAS 4361-23-3) is a fully saturated, aliphatic alcohol derived from the ionone family. While historically recognized for its rich violet, woody, and leathery olfactory profile in the fragrance industry, its highly stable structural mechanics have positioned it as a critical intermediate in pharmaceutical synthesis, polymer stabilization, and advanced malodor reduction technologies[1][][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic pathways, and self-validating experimental protocols designed for researchers and formulation scientists.
Structural Mechanics & Chemical Identity
Tetrahydroionol, chemically designated as 4-(2,2,6-trimethylcyclohexyl)butan-2-ol , represents the fully hydrogenated analog of ionone.
Unlike its unsaturated precursors ( α
- and β -ionone), Tetrahydroionol lacks the conjugated double bonds in both the cyclohexyl ring and the aliphatic side chain[4][5]. This structural saturation eliminates sites vulnerable to electrophilic attack and auto-oxidation, granting the molecule exceptional UV and oxidative stability. The presence of the secondary hydroxyl group (-OH) provides a functional handle for esterification, making it a valuable building block for synthesizing complex therapeutic agents targeting cardiovascular and cognitive functions[].
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SMILES: CC(O)CCC1C(C)CCCC1(C)C[6]
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InChIKey: UZWOWEPOVKVMEL-UHFFFAOYSA-N[6]
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Molecular Formula: C₁₃H₂₆O[6]
Physicochemical Profiling
The physical behavior of Tetrahydroionol is dictated by its bulky, hydrophobic trimethylcyclohexyl ring and its polar hydroxyl tail. This amphiphilic nature, heavily skewed toward lipophilicity (LogP ~4.3), dictates its insolubility in water and high substantivity in lipid or polymer matrices[4][7].
Table 1: Core Chemical and Physical Properties
| Property | Value | Causality / Significance |
| Molecular Weight | 198.34 g/mol [6] | Optimal size for prolonged receptor binding and slow evaporation. |
| Density (25°C) | 0.815 – 0.915 g/cm³[1] | Lighter than water; requires emulsifiers for aqueous formulations. |
| Boiling Point | 250°C – 263°C (760 mmHg)[][6] | High boiling point indicates strong intermolecular hydrogen bonding. |
| Vapor Pressure | 0.00057 mmHg (20°C)[8] | Extremely low volatility; functions as a base-note fixative[9]. |
| Flash Point | > 104.4°C (220°F)[1] | High thermal stability; safe for high-heat polymer processing. |
| LogP (Octanol/Water) | 3.61 – 4.82[6][8] | Highly lipophilic; easily penetrates lipid bilayers in pharmacological assays. |
| Kovats Retention Index | 1424 – 1432.8[4][5] | Reliable marker for non-polar GC-MS stationary phase identification. |
Synthesis & Catalytic Hydrogenation Pathways
The industrial synthesis of Tetrahydroionol relies on the exhaustive catalytic hydrogenation of α -ionone or β -ionone.
Catalytic hydrogenation pathway from Ionone to Tetrahydroionol.
Advanced Analytical Workflows
To ensure batch-to-batch consistency and verify purity (>97%)[1], rigorous analytical protocols are required. The following GC-MS protocol is designed as a self-validating system.
Protocol 1: Quantitative GC-MS Characterization
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Step 1: Sample Preparation (Liquid-Liquid Extraction)
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Action: Dissolve 10 mg of the sample in 1 mL of GC-grade hexane.
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Causality: Tetrahydroionol's high LogP (4.3)[4] ensures complete partitioning into the non-polar hexane phase, leaving polar impurities behind.
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Step 2: Chromatographic Separation
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Action: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane (DB-5MS) column. Run a temperature gradient from 60°C to 280°C at 10°C/min.
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Causality: The slightly polar hydroxyl group combined with the bulky aliphatic ring interacts optimally with the DB-5MS stationary phase, preventing peak tailing.
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Step 3: Mass Spectrometry & Self-Validation
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Action: Operate the MS in Electron Ionization (EI) mode at 70 eV.
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Validation Loop: Co-inject a C8–C20 n-alkane standard mixture. Calculate the experimental Kovats Retention Index (RI). If the calculated RI deviates by >±5 units from the NIST standard of 1428[4], the system is out of calibration. Purge the carrier gas lines and bake the column before re-running.
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Formulation Dynamics & Malodor Remediation
Beyond traditional perfumery, Tetrahydroionol is heavily utilized in patented malodor reduction compositions (e.g., CA2959432A1)[3]. It functions not merely by masking, but through cross-adaptation at the olfactory receptor level and physical entrapment of volatile sulfur/nitrogen compounds.
Protocol 2: Substantivity and Malodor Cross-Adaptation Assay
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Step 1: Matrix Integration
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Action: Solubilize 2.0% Tetrahydroionol in a 70:30 Ethanol/Water matrix containing a non-ionic surfactant (e.g., Polysorbate 20).
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Causality: Because the molecule is insoluble in water[], the ethanol/surfactant system disrupts the hydration shell, allowing stable micellar dispersion without phase separation.
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Step 2: Headspace Volatilization
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Action: Apply 1 mL of the formulation to a cellulose test substrate and incubate at 25°C in a sealed 1L chamber containing 10 ppm of a malodor standard (e.g., isovaleric acid).
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Causality: Tetrahydroionol's exceptionally low vapor pressure (0.00057 mmHg)[8] ensures a slow, sustained release, acting as a long-term fixative that outlasts the highly volatile malodor.
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Step 3: Self-Validating SPME Analysis
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Action: Expose a Solid-Phase Microextraction (SPME) fiber to the chamber headspace for 30 minutes.
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Validation Loop: Run a parallel blank control (matrix without Tetrahydroionol). The blank ensures that any reduction in the malodor peak area is strictly due to the active analyte's physical binding or competitive volatilization, validating the efficacy of the compound.
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Sustained release and malodor cross-adaptation by Tetrahydroionol.
Conclusion
Tetrahydroionol (CAS 4361-23-3) transcends its traditional role as a floral/woody fragrance ingredient. Its fully saturated aliphatic structure provides unmatched oxidative stability, while its specific physicochemical metrics—such as a LogP of ~4.3 and a vapor pressure of 0.00057 mmHg—make it an indispensable asset in sustained-release formulations, malodor reduction technologies, and complex pharmaceutical syntheses. By adhering to the rigorous, self-validating protocols outlined above, researchers can fully leverage its structural and functional capabilities.
References
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PubChem (National Institutes of Health). "Tetrahydroionol | C13H26O | CID 107272." Retrieved from[Link]
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The Good Scents Company. "tetrahydroionol, 4361-23-3." Retrieved from[Link]
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Cheméo. "Chemical Properties of Cyclohexanepropanol, alpha,2,2,6-tetramethyl- (CAS 4361-23-3)." Retrieved from[Link]
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Synarome. "Tetrahydro Ionol - Technical Data & Olfactive Profile." Retrieved from [Link]
- Google Patents. "CA2959432A1 - Malodor reduction compositions.
Sources
- 1. tetrahydroionol, 4361-23-3 [thegoodscentscompany.com]
- 3. CA2959432A1 - Malodor reduction compositions - Google Patents [patents.google.com]
- 4. Tetrahydroionol | C13H26O | CID 107272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexanepropanol, «alpha»,2,2,6-tetramethyl- (CAS 4361-23-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. tetrahydroionol | CAS#:4361-23-3 | Chemsrc [chemsrc.com]
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